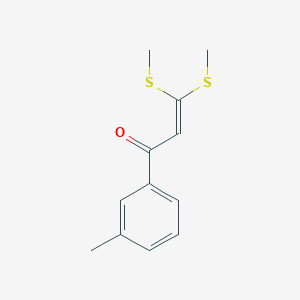

1-(3-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one is an organic compound that belongs to the class of chalcones. Chalcones are open-chain flavonoids in which two aromatic rings are joined by a three-carbon α, β-unsaturated carbonyl system. This compound is characterized by the presence of a 3-methylphenyl group and two methylsulfanyl groups attached to the prop-2-en-1-one backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-methylbenzaldehyde and 3,3-bis(methylsulfanyl)acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of catalysts, such as solid bases, can also enhance the efficiency of the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.

Substitution: The methylsulfanyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(3-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.

Biology: The compound has been studied for its potential antimicrobial and anticancer properties. It can inhibit the growth of certain bacterial and fungal strains and has shown cytotoxic effects against cancer cell lines.

Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: The compound is used in the development of materials with specific optical and electronic properties. It is also used as an intermediate in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of 1-(3-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it can induce apoptosis by activating specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(3-Methylphenyl)-3-phenylprop-2-EN-1-one: Similar structure but lacks the methylsulfanyl groups.

1-(3-Methylphenyl)-3-(methylthio)prop-2-EN-1-one: Contains only one methylsulfanyl group.

1-(3-Methylphenyl)-3,3-dimethylprop-2-EN-1-one: Contains two methyl groups instead of methylsulfanyl groups.

Uniqueness

1-(3-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one is unique due to the presence of two methylsulfanyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for various applications.

Biologische Aktivität

1-(3-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure comprising a 3-methylphenyl group and two methylsulfanyl groups attached to a prop-2-en-1-one backbone. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : C₁₂H₁₄OS₂

- Molecular Weight : 238.36 g/mol

- CAS Number : 139057-16-2

The biological activity of this compound is attributed to its ability to interact with various molecular targets, leading to significant biological effects:

- Antimicrobial Activity : The compound has been shown to inhibit the growth of specific bacterial and fungal strains. This is likely due to its ability to interfere with the synthesis of bacterial cell walls and other critical cellular processes.

- Anticancer Activity : In cancer cell lines, particularly MDA-MB-231 (breast cancer) and HepG2 (liver cancer), the compound exhibits cytotoxic effects. It induces apoptosis through the activation of specific signaling pathways and can disrupt microtubule assembly, a crucial process in cell division.

Antimicrobial Studies

In vitro studies have demonstrated that this compound possesses notable antimicrobial properties. The compound was tested against various strains of bacteria and fungi, showing significant inhibition rates. For instance:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 14 | 16 µg/mL |

Anticancer Studies

A series of studies focused on the anticancer properties revealed that the compound effectively inhibits cell proliferation in several cancer lines:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 4.98 | Induces apoptosis via caspase activation |

| HepG2 | 7.84 | Disrupts microtubule assembly |

| A549 (Lung Cancer) | 6.50 | Alters cell cycle progression |

In one study, treatment with the compound at concentrations ranging from 1.0 µM to 10.0 µM resulted in significant morphological changes in MDA-MB-231 cells, indicating apoptosis induction through enhanced caspase activity.

Case Study 1: Breast Cancer Treatment

A recent study investigated the effects of this compound on MDA-MB-231 breast cancer cells. The results indicated that at a concentration of 10 µM, the compound significantly increased caspase-3 activity by approximately 1.5 times compared to untreated controls, confirming its potential as an apoptosis-inducing agent.

Case Study 2: Synergistic Effects with Other Agents

In combination therapy studies, this chalcone demonstrated synergistic effects when used alongside conventional chemotherapeutic agents like paclitaxel. The combination was more effective in inhibiting tumor growth than either agent alone, suggesting that it may enhance the efficacy of existing cancer treatments.

Eigenschaften

IUPAC Name |

1-(3-methylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14OS2/c1-9-5-4-6-10(7-9)11(13)8-12(14-2)15-3/h4-8H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQBYFCNURYSNJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C=C(SC)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00577343 |

Source

|

| Record name | 1-(3-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00577343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139057-16-2 |

Source

|

| Record name | 1-(3-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00577343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.